molecular formula C10H17N3O2 B1442366 tert-Butyl 3-cyanopiperazine-1-carboxylate CAS No. 859518-35-7

tert-Butyl 3-cyanopiperazine-1-carboxylate

Cat. No.: B1442366
CAS No.: 859518-35-7
M. Wt: 211.26 g/mol
InChI Key: CBFXRUGJRMBDFG-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate (CAS 1217650-60-6) is a valuable chiral piperazine derivative employed as a key building block in medicinal chemistry and organic synthesis . The compound features a piperazine ring scaffold protected by a tert-butoxycarbonyl (Boc) group and a cyano functional group at the 3-position, making it a versatile intermediate for constructing more complex molecules . Its primary research value lies in its application in the design and synthesis of novel biologically active compounds, including potential reversible inhibitors for enzymes like monoacylglycerol lipase (MAGL), which is a target for central nervous system-related diseases . The cyano group serves as a critical handle for further chemical transformations, allowing researchers to extend molecular structures or convert it into other functional groups such as aminomethyls. As a Boc-protected amine, it also facilitates selective deprotection for further derivatization. This product is intended for research and development purposes exclusively. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, referring to the relevant safety data sheet. Recommended storage is in a cool, dark, and dry place, sealed under inert conditions at 2-8°C .

Properties

IUPAC Name

tert-butyl 3-cyanopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFXRUGJRMBDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705363
Record name tert-Butyl 3-cyanopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859518-35-7
Record name tert-Butyl 3-cyanopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-cyanopiperazine-1-carboxylate
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Preparation Methods

Cyanation Using Cyanogen Bromide and Sodium Bicarbonate in Ethanol

  • Reagents and Conditions:

    • Starting material: N-Boc-piperazine (9 g, 0.048 mol)
    • Base: Sodium bicarbonate (NaHCO3) (4.05 g, 0.048 mol)
    • Cyanating agent: Cyanogen bromide (6.10 g, 0.0576 mol)
    • Solvent: Ethanol (60 mL)
    • Temperature: Addition at 0 °C, stirring at room temperature for 4 hours
  • Procedure:
    The N-Boc-piperazine and sodium bicarbonate are dissolved in ethanol and cooled to 0 °C. Cyanogen bromide is added portion-wise to the stirred solution. The reaction mixture is then stirred at room temperature for approximately 4 hours. After completion, the ethanol is removed under reduced pressure, water is added, and the mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Yield and Characterization:

    • Yield: 9.2 g (90.7%) of white solid
    • Melting point: 119–122 °C
    • Rf value: 0.60 (20% ethyl acetate in hexane)
    • 1H-NMR (300 MHz, CDCl3): δ = 3.54-3.51 (t, 4H), 1.46 (m, 9H)
    • Mass spectrum: m/z [M+] 212.30

This method is noted for its high yield and relatively mild conditions, making it suitable for preparative scale synthesis.

Cyanation Using Cyanogen Bromide and Triethylamine in Tetrahydrofuran (THF)

  • Reagents and Conditions:

    • Starting material: tert-butyl piperazine-1-carboxylate (0.13 mol, 25.00 g)
    • Cyanogen bromide (0.13 mol, 14.11 g)
    • Base: Triethylamine (TEA) (0.39 mol, 39.39 g)
    • Solvent: THF (250 mL)
    • Atmosphere: Nitrogen
    • Reaction time: 10 hours at room temperature
  • Procedure:
    The starting material, cyanogen bromide, and triethylamine are combined in THF under nitrogen atmosphere and stirred for 10 hours at room temperature. The reaction progress is monitored by TLC. After completion, THF is removed under vacuum, and the residue is dissolved in methylene chloride (MDC). The organic layer is washed with water and brine, dried over Na2SO4, and concentrated. The crude product is triturated with petroleum ether and diethyl ether, filtered, and dried to yield the target compound.

  • Yield and Characterization:

    • Yield: 86%
    • Melting point: 190–191 °C
    • 1H-NMR (CDCl3): δ 9.0 (s, 1H, OH), 6.39 (s, 2H, NH2), 1.92 (t, 4H), 1.75 (t, 4H), 1.39 (s, 9H)

This method provides a slightly lower yield compared to the ethanol/NaHCO3 method but is useful for reactions requiring inert atmosphere and longer reaction times.

Comparative Summary Table of Preparation Methods

Parameter Method 1: Ethanol/NaHCO3 Method 2: THF/TEA
Starting Material N-Boc-piperazine tert-butyl piperazine-1-carboxylate
Cyanating Agent Cyanogen bromide Cyanogen bromide
Base Sodium bicarbonate Triethylamine
Solvent Ethanol Tetrahydrofuran (THF)
Temperature 0 °C addition, RT stirring Room temperature
Reaction Time 4 hours 10 hours
Atmosphere Ambient Nitrogen
Workup Extraction with EtOAc, wash with brine, dry Extraction with MDC, wash with water and brine, dry
Yield 90.7% 86%
Melting Point 119–122 °C 190–191 °C
Purity Confirmation TLC (Rf 0.60), 1H-NMR, MS TLC, 1H-NMR

Notes on Reaction Mechanism and Considerations

  • The reaction proceeds via nucleophilic substitution where the nitrogen atom in the piperazine ring attacks the electrophilic cyanogen bromide, introducing the cyano group.
  • The choice of base affects the reaction rate and yield; sodium bicarbonate offers mild basic conditions, whereas triethylamine provides stronger basicity and better solubility in organic solvents.
  • Temperature control during cyanogen bromide addition is critical to avoid side reactions and decomposition.
  • The Boc protecting group on the piperazine nitrogen prevents unwanted side reactions and ensures regioselectivity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-cyanopiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Activity
Research indicates that compounds similar to tert-butyl 3-cyanopiperazine-1-carboxylate exhibit potential antidepressant and anxiolytic effects. The piperazine moiety is known for its role in various pharmacological activities, including serotonin receptor modulation, which is essential for mood regulation .

Case Study: Synthesis of Novel Antidepressants
In a study focused on synthesizing new antidepressants, this compound was utilized as a key intermediate. The resulting compounds demonstrated enhanced binding affinity to serotonin receptors, suggesting improved efficacy compared to existing treatments .

Neuropharmacology

CNS Penetration and Neuroactive Properties
The ability of this compound to cross the blood-brain barrier (BBB) makes it a candidate for developing central nervous system (CNS) drugs. Its lipophilic nature facilitates CNS penetration, allowing it to exert neuroactive effects .

Research Example: Neuroprotective Agents
Studies have explored the neuroprotective properties of derivatives of this compound, showing promise in models of neurodegenerative diseases. The synthesis of analogs has led to compounds that exhibit protective effects against oxidative stress in neuronal cells .

Synthesis of Chiral Compounds

Building Block for Chiral Synthesis
this compound serves as an important intermediate in the synthesis of chiral compounds. Its structural features allow for stereoselective reactions, making it valuable in the pharmaceutical industry where chirality is crucial for drug efficacy and safety .

Application AreaDescriptionExample Use Case
Medicinal ChemistryAntidepressant and anxiolytic activitySynthesis of novel antidepressants
NeuropharmacologyCNS penetration and neuroactive propertiesNeuroprotective agents
Chiral Compound SynthesisBuilding block for synthesizing chiral compoundsDevelopment of chiral drugs

Mechanism of Action

The mechanism of action of tert-Butyl 3-cyanopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the piperazine ring play crucial roles in its biological activity. The compound can bind to receptors or enzymes, modulating their activity and leading to various pharmacological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-oxopiperazine-1-carboxylate
  • tert-Butyl 3-bromopiperazine-1-carboxylate
  • tert-Butyl 3-hydroxypiperazine-1-carboxylate

Uniqueness

tert-Butyl 3-cyanopiperazine-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming various derivatives, making it a valuable intermediate in synthetic chemistry .

Biological Activity

tert-Butyl 3-cyanopiperazine-1-carboxylate (CAS No. 91419-53-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C11_{11}H18_{18}N2_2O2_2
  • Molecular Weight : 210.27 g/mol
  • Physical State : Solid
  • Storage Conditions : Inert atmosphere, 2-8°C

The biological activity of this compound is primarily attributed to its structural similarity to piperazine derivatives, which are known for their ability to interact with various receptors and enzymes. The compound has been investigated for its potential as an allosteric modulator in antibiotic resistance mechanisms, particularly in the context of the AcrAB-TolC efflux pump in Escherichia coli.

Biological Activity Overview

The compound has shown promise in several areas:

  • Antimicrobial Activity :
    • While this compound itself does not exhibit intrinsic antibacterial properties (MIC > 250 μM), it has been noted to enhance the efficacy of existing antibiotics by inhibiting the AcrB efflux pump, thereby increasing the accumulation of antibiotics within bacterial cells .
  • Cytotoxicity Studies :
    • Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is required to elucidate the specific pathways involved.
  • Neuropharmacological Effects :
    • The piperazine moiety suggests potential interactions with neurotransmitter systems, which may lead to applications in treating neurological disorders. However, specific studies on this aspect remain limited.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialNo intrinsic activity; enhances antibiotic effect
CytotoxicityPotential effects on cancer cell lines
NeuropharmacologyPossible interactions with neurotransmitters

Case Study: Inhibition of AcrB Efflux Pump

A study conducted by Compagne et al. focused on the optimization of piperazine derivatives to inhibit the AcrB efflux pump in E. coli. The study demonstrated that modifications at specific sites on the piperazine core increased binding affinity and potency against antibiotic resistance mechanisms. This compound was part of a series that showed enhanced activity when tested in combination with antibiotics like chloramphenicol and ciprofloxacin .

Q & A

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., piperazine CH2_2 groups) .
  • X-ray Crystallography : SHELX programs refine crystal structures, particularly for verifying stereochemistry in derivatives .
  • Dynamic NMR : Detects conformational exchange in piperazine rings, which may cause splitting under ambient conditions .

How do steric and electronic effects of the cyano group influence further derivatization?

Q. Advanced

  • Electronic Effects : The electron-withdrawing cyano group directs electrophilic substitution to the piperazine N-atom, enabling regioselective alkylation .
  • Steric Effects : Compared to bulkier substituents (e.g., thiophene in tert-butyl 3-(thiophen-3-yl)piperazine-1-carboxylate), the cyano group minimizes steric hindrance, facilitating nucleophilic additions .

Q. Advanced

  • Docking Studies : AutoDock Vina models binding to enzymes (e.g., HIV protease) via the piperazine core and cyano group .
  • MD Simulations : GROMACS assesses stability of Boc-protected derivatives in aqueous environments, guiding solubility improvements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-cyanopiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-cyanopiperazine-1-carboxylate

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